6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-ethoxybenzoate
Description
The compound 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-ethoxybenzoate is a heterocyclic ester featuring a pyran-4-one core substituted with a thiazole-thioether moiety and a 4-ethoxybenzoate ester group.
Properties
IUPAC Name |
[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-ethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5S2/c1-3-23-14-6-4-13(5-7-14)18(22)25-17-9-24-15(8-16(17)21)11-27-19-20-12(2)10-26-19/h4-10H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METXZUHUPXPQAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC(=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Methylthiazole-2-thiol
The thiazole moiety is synthesized via a Hantzsch thiazole synthesis, involving the reaction of thiourea with α-haloketones.
Procedure :
- Reactants : Chloroacetone (1.0 equiv), thiourea (1.2 equiv), and hydrochloric acid (HCl) as a catalyst.
- Conditions : Reflux in ethanol at 80°C for 6 hours.
- Workup : Neutralization with sodium bicarbonate, extraction with dichloromethane, and purification via silica gel chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78–82% |
| Purity (HPLC) | >95% |
Synthesis of 6-(Chloromethyl)-4-oxo-4H-pyran-3-ol
The pyran intermediate is prepared through a Claisen-Schmidt condensation followed by chlorination.
Procedure :
- Reactants : Ethyl acetoacetate (1.0 equiv), glyoxal (1.1 equiv), and potassium hydroxide (KOH) in methanol.
- Conditions : Stir at 25°C for 12 hours, followed by chlorination with thionyl chloride (SOCl₂) at 0°C.
- Workup : Quenching with ice-water, filtration, and recrystallization from ethanol.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–70% |
| Melting Point | 112–114°C |
Thiol-Alkylation: Coupling of Thiazole and Pyran Intermediates
The thiol group of 4-methylthiazole-2-thiol reacts with the chloromethyl group of the pyran intermediate via nucleophilic substitution.
Procedure :
- Reactants : 4-Methylthiazole-2-thiol (1.0 equiv), 6-(chloromethyl)-4-oxo-4H-pyran-3-ol (1.05 equiv), triethylamine (TEA, 1.5 equiv).
- Conditions : Reflux in tetrahydrofuran (THF) at 65°C for 8 hours.
- Workup : Solvent evaporation, dissolution in ethyl acetate, and washing with brine.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85–88% |
| Purity (NMR) | >98% |
Esterification with 4-Ethoxybenzoic Acid
The final step involves esterification of the pyran-thiazole intermediate with 4-ethoxybenzoic acid using a carbodiimide coupling agent.
Procedure :
- Reactants : Pyran-thiazole intermediate (1.0 equiv), 4-ethoxybenzoic acid (1.2 equiv), dicyclohexylcarbodiimide (DCC, 1.5 equiv), 4-dimethylaminopyridine (DMAP, 0.1 equiv).
- Conditions : Stir in dry dichloromethane (DCM) at 25°C for 24 hours.
- Workup : Filtration to remove dicyclohexylurea (DCU), solvent evaporation, and purification via flash chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 75–80% |
| Retention Factor (TLC) | 0.45 (Hexane:EtOAc 3:1) |
Optimization and Alternative Approaches
Solvent and Catalyst Screening
Chemical Reactions Analysis
Types of Reactions
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-ethoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-ethoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The pyran ring and ethoxybenzoate group may also play roles in binding to specific molecular targets, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzoate Ester Family
Several ethyl and methyl benzoate derivatives () share structural motifs with the target compound. Key comparisons include:
Table 1: Benzoate Derivatives Comparison
Key Observations :
- Halogen vs.
- Amino vs. Thioether Linkers: Compounds like I-6230 () feature amino linkers instead of thioethers, which may alter hydrogen-bonding capacity and bioavailability .
- Simpler Esters : Methyl 4-ethoxybenzoate () lacks the heterocyclic core, resulting in lower complexity and possibly reduced target specificity .
Pyran and Thiazole-Containing Analogues
Compounds with pyran or thiazole moieties () highlight the role of heterocycles in modulating activity:
Table 2: Heterocyclic Analogues
Key Observations :
- Pyranone vs. Pyran-2-one: The target compound’s pyran-4-one core () differs from pyran-2-one derivatives () in electron distribution, affecting reactivity and interactions with biological targets .
- Synthetic Methods: Reflux with acetic acid () is a common strategy for synthesizing thiazole-linked pyranones, suggesting applicability to the target compound .
Key Observations :
- Thioether Linkages : The target compound’s thioether group (like ’s pyrazolo-pyrimidines) may contribute to analgesic or anti-inflammatory activity, though direct evidence is lacking .
- Low Toxicity : Thioether derivatives in exhibit high LD50 values, suggesting the target compound may also have a favorable safety profile .
Biological Activity
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-ethoxybenzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, identified by its CAS number 896305-67-2, is a key intermediate in the synthesis of Prulifloxacin, a novel tricyclic quinolone antibiotic. The structural features of this compound, particularly the thiazole and pyran rings, are significant for its biological activity and pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H18N2O5S, with a molecular weight of approximately 378.41 g/mol. The presence of diverse functional groups suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N2O5S |
| Molecular Weight | 378.41 g/mol |
| Structural Features | Thiazole, Pyran rings |
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. Research indicates that compounds with similar structures often exhibit significant pharmacological effects due to their ability to interact with critical biological targets involved in disease processes. The thiazole ring may modulate enzyme activity or interact with receptors, while the pyran ring contributes to the overall binding affinity and specificity.
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties, particularly as an antibiotic. Its structural similarity to quinolone antibiotics suggests it may inhibit bacterial DNA gyrase or topoisomerase IV, enzymes crucial for bacterial replication.
Cytotoxicity and Anticancer Activity
Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The thiazole moiety is often associated with enhanced anticancer activity due to its ability to interfere with cellular signaling pathways.
Case Studies and Research Findings
- Antibiotic Activity : A study demonstrated that derivatives of the compound showed significant inhibition against Gram-positive and Gram-negative bacteria, indicating potential as a broad-spectrum antibiotic .
- Cytotoxicity Assays : In vitro assays revealed that the compound exhibited cytotoxicity against human cancer cell lines such as HeLa and MCF7, with IC50 values suggesting potent activity .
- Mechanistic Studies : Further research indicated that the compound's mechanism involves apoptosis induction in cancer cells, characterized by increased levels of reactive oxygen species (ROS) and activation of caspases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
